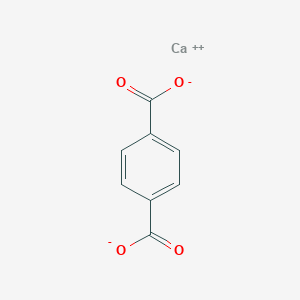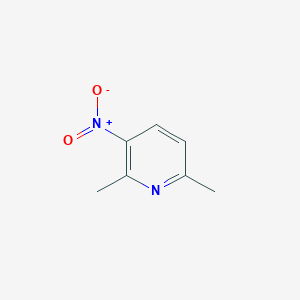
Chlorhydrate de 4-nitrobenzylamine
Vue d'ensemble
Description
4-Nitrobenzylamine hydrochloride: is an organic compound with the molecular formula C7H8N2O2·HCl . It is a derivative of benzylamine, where the benzyl ring is substituted with a nitro group at the para position. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Applications De Recherche Scientifique
4-Nitrobenzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitrobenzylamine hydrochloride can be synthesized through the nitration of benzylamine. The process involves the following steps:
Nitration: Benzylamine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position of the benzyl ring.
Neutralization: The resulting 4-nitrobenzylamine is then neutralized with hydrochloric acid to form 4-nitrobenzylamine hydrochloride.
Industrial Production Methods: In industrial settings, the production of 4-nitrobenzylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrobenzylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Various nucleophiles such as halides, alkoxides, or amines under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 4-Aminobenzylamine hydrochloride.
Substitution: Various substituted benzylamine derivatives.
Oxidation: 4-Nitrosobenzylamine or 4-nitrobenzylamine derivatives.
Mécanisme D'action
The mechanism of action of 4-nitrobenzylamine hydrochloride depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Substitution: The amino group acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Oxidation: The amino group is oxidized by the transfer of electrons to the oxidizing agent, resulting in the formation of nitroso or nitro derivatives.
Comparaison Avec Des Composés Similaires
- 4-Fluorobenzylamine hydrochloride
- 4-Chlorobenzylamine hydrochloride
- 4-Methoxybenzylamine hydrochloride
- 4-Methylbenzylamine hydrochloride
- 4-Aminobenzylamine hydrochloride
Comparison: 4-Nitrobenzylamine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to other benzylamine derivatives. The nitro group makes the compound more electron-deficient, influencing its reactivity in reduction, substitution, and oxidation reactions. This unique reactivity makes it valuable in specific synthetic applications and research studies.
Propriétés
IUPAC Name |
(4-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIXZZMSWYOQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18600-42-5 | |
| Record name | Benzenemethanamine, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitrobenzylammonium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reaction of (S)-α-methyl-4-nitrobenzylamine hydrochloride with Palladium(II) acetate?
A1: This reaction is notable because it results in the formation of the first reported orthometalated complexes containing a primary amine with an electron-withdrawing nitro group on the benzene ring []. This type of complexation, specifically orthopalladation, holds potential for various catalytic applications and further derivatization for potential use in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)








![5,6,8,9-Tetrahydrodibenz[a,j]anthracene](/img/structure/B99996.png)




